N'-(oxolan-3-ylidene)(tert-butoxy)carbohydrazide
Description
N'-(Oxolan-3-ylidene)(tert-butoxy)carbohydrazide is a carbohydrazide derivative featuring a tert-butoxy group and a tetrahydrofuran (oxolane) ring substituent. This compound belongs to a class of hydrazide derivatives known for diverse biological and chemical applications, including cytotoxicity, enzyme inhibition, and corrosion protection.
Properties
IUPAC Name |
tert-butyl N-[(E)-oxolan-3-ylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJVMJLMPXMQV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/1\CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(oxolan-3-ylidene)(tert-butoxy)carbohydrazide typically involves the reaction of dihydrofuran derivatives with carbazic acid esters under controlled conditions. One common method involves the use of tert-butyl carbazate as a starting material, which reacts with a dihydrofuran derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactors have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
N'-(oxolan-3-ylidene)(tert-butoxy)carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
N'-(oxolan-3-ylidene)(tert-butoxy)carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N'-(oxolan-3-ylidene)(tert-butoxy)carbohydrazide exerts its effects involves interactions with specific molecular targets. The dihydrofuran ring and carbazic acid ester moieties can interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Carboxyhydrazide Derivatives
Structure-Activity Relationship (SAR) Trends
Aromatic vs. Heterocyclic Substituents :
- N-Phenyl pyrazole derivatives show enhanced cytotoxicity due to aromatic stacking , whereas oxolane’s oxygen may favor hydrogen bonding over π-π interactions.
- Pyrazine-based hydrazones exhibit urease inhibition, suggesting heterocyclic cores enhance enzyme targeting .
Electron-Donating vs. Withdrawing Groups :
- Methoxy groups (e.g., 5g) improve solubility but may reduce cytotoxicity compared to electron-withdrawing substituents like tosyl .
- Chlorophenyl groups (5d) balance lipophilicity and reactivity, supporting diverse applications .
Steric Effects :
- tert-Butoxy groups in corrosion inhibitors (e.g., H6) enhance adsorption on metal surfaces via steric protection . In biological contexts, this group may reduce metabolic degradation.
Target-Specific Considerations
- Cytotoxicity : The basic carbohydrazide skeleton is essential for activity, but substituent choice dictates cell line specificity. For example, pyrazole rings outperform oxolane in cytotoxicity .
- Corrosion Inhibition : Bulky substituents (methoxynaphthyl) improve surface coverage, but biological activity demands smaller, target-compatible groups .
Biological Activity
N'-(oxolan-3-ylidene)(tert-butoxy)carbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties . In a murine model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study:
In a study published in the Journal of Inflammation Research, mice treated with the compound showed a reduction in paw swelling by 50% compared to controls, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cell wall synthesis.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses, thereby reducing cytokine production.
- Oxidative Stress Reduction : Preliminary studies suggest that it may enhance antioxidant defenses, mitigating oxidative stress in cells.
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate that it has favorable absorption characteristics with a half-life of approximately 4 hours in animal models. This suggests potential for effective dosing regimens in therapeutic applications.
Toxicity Profile
Toxicological assessments have shown low toxicity in vitro, with an IC50 value greater than 100 µg/mL for cytotoxic effects on human cell lines, indicating a promising safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
